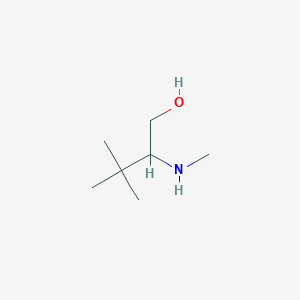

3,3-Dimethyl-2-(methylamino)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-(methylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6(5-9)8-4/h6,8-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEVEJCNPXGGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Dimethyl 2 Methylamino Butan 1 Ol

Reductive Amination Pathways and Precursor Chemistry

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This method is valued in green chemistry for its potential to be performed catalytically in a single pot under mild conditions. wikipedia.org The reaction typically occurs under neutral or slightly acidic conditions. wikipedia.org

Synthesis from 3,3-Dimethyl-2-butanone and Methylamine (B109427)

The synthesis of 3,3-Dimethyl-2-(methylamino)butan-1-ol via reductive amination begins with the reaction between the precursor ketone, 3,3-Dimethyl-2-butanone (also known as pinacolone), and methylamine. wikipedia.orggoogle.com The process unfolds in distinct steps:

Hemiaminal Formation : The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3,3-Dimethyl-2-butanone. This reaction forms an unstable hemiaminal intermediate. wikipedia.org

Imine Formation : The hemiaminal intermediate undergoes a reversible loss of a water molecule (dehydration) to form an imine (a Schiff base). wikipedia.orgmdma.ch Shifting the equilibrium towards the imine is often achieved by removing the water formed during the reaction. wikipedia.org

Reduction : The C=N double bond of the intermediate imine is then reduced to a C-N single bond using a suitable reducing agent. This final step yields the target secondary amine, this compound. wikipedia.org

The entire sequence can be performed in a single reaction vessel ("one-pot") by mixing the ketone, amine, and reducing agent together. nbu.ac.in

Optimization of Reaction Conditions Utilizing Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The choice of reducing agent and reaction conditions is paramount for maximizing the yield and purity of the final product. mdma.ch Agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common, but others such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used due to their selectivity. wikipedia.orgresearchgate.net

Sodium Borohydride (NaBH₄): Sodium borohydride is a selective reducing agent often used for this transformation. researchgate.netabo.fi Optimization studies on similar reductions highlight the importance of temperature and stoichiometry. For instance, in the selective reduction of a carboxylic acid, using a 2-molar excess of NaBH₄ at -15°C for 5 minutes was found to be the most effective condition. researchgate.net Temperature plays a critical role in maintaining selectivity, as side reactions can occur at higher temperatures. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger, non-selective reducing agent compared to NaBH₄. While effective, its high reactivity can lead to the reduction of other functional groups if present in the molecule, requiring careful control of the reaction conditions.

Other Reducing Agents:

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is stable in weakly acidic conditions (pH 3-4), which are ideal for imine formation. nbu.ac.inresearchgate.net It is less reactive towards ketones and aldehydes at neutral pH, allowing the imine to form before reduction occurs, which often leads to higher yields and fewer side products. nbu.ac.insigmaaldrich.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent, often considered a reagent of choice for reductive aminations. researchgate.net It has been shown to provide consistently higher yields with fewer side products compared to other methods. nbu.ac.in

The table below summarizes the characteristics of common reducing agents for reductive amination.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0°C to RT | Inexpensive, readily available. | Can reduce the starting carbonyl if not controlled; requires basic/neutral conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., THF, Et₂O), 0°C to reflux | Very powerful and fast. | Non-selective, reacts violently with protic solvents (water, alcohols), requires strict anhydrous conditions. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Selective for imines over carbonyls, effective in one-pot reactions. nbu.ac.in | Highly toxic (releases HCN gas in strong acid), potential for cyanide contamination in the product. nbu.ac.in |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid (AcOH) | Mild, highly selective, non-toxic byproducts, gives high yields. nbu.ac.inresearchgate.net | More expensive than borohydride. |

Exploration of Alternative Synthetic Precursors and Starting Materials

Beyond the direct reductive amination of 3,3-dimethyl-2-butanone, alternative precursors can be employed to synthesize the target molecule or its close analogs.

From L-tert-Leucinol: The chiral amino alcohol L-tert-Leucinol, also known as (2S)-2-amino-3,3-dimethylbutan-1-ol, serves as a direct precursor. nih.govsigmaaldrich.com N-methylation of the primary amine group would yield the desired (2S)-3,3-Dimethyl-2-(methylamino)butan-1-ol. This can be achieved through methods like Eschweiler-Clarke reaction (using formic acid and formaldehyde) or by reaction with a methylating agent like methyl iodide.

From 3,3-Dimethyl-1-butanol (B44104): This alcohol could theoretically be oxidized to the corresponding aldehyde, 3,3-dimethylbutanal. wikipedia.org Subsequent reductive amination of this aldehyde with methylamine would yield the target compound. The synthesis of 3,3-dimethyl-1-butanol itself can start from tert-butanol. google.com

From 1-Azido-3,3-dimethyl-butan-2-ol: Another potential route involves the synthesis of an azido (B1232118) alcohol intermediate. For example, 1-Azido-3,3-dimethyl-butan-2-ol can be reduced to the corresponding primary amino alcohol, 1-amino-3,3-dimethyl-butan-2-ol, using hydrogen and a palladium on carbon catalyst. chemicalbook.com This primary amine could then be N-methylated.

Enantioselective Synthesis of (2S)-3,3-Dimethyl-2-(methylamino)butan-1-ol

Producing a single enantiomer, such as (2S)-3,3-dimethyl-2-(methylamino)butan-1-ol, requires stereocontrolled synthetic methods. Asymmetric catalysis and dynamic kinetic resolution are powerful strategies to achieve this goal. psu.edursc.org

Asymmetric Catalysis with Chiral Catalysts

Asymmetric catalysis employs a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. psu.edursc.org For the synthesis of chiral amino alcohols, this often involves the asymmetric reduction of an imine or the asymmetric amination of a ketone.

Chiral Amine Catalysts: Chiral amines and their derivatives have been successfully used as organocatalysts in various asymmetric syntheses. psu.edu For instance, chiral BINOL-derived aldehydes can catalyze the asymmetric α-functionalization of N-unprotected amino esters through imine activation, providing a pathway to chiral amines with high stereoselectivity. nih.gov

Chiral Metal Complexes: Transition metal complexes with chiral ligands are highly effective for asymmetric hydrogenations and transfer hydrogenations. For example, chiral Ru(II) complexes are noted for their ability to reduce ketones enantioselectively to produce chiral secondary alcohols. researchgate.net Similar catalytic systems can be adapted for the asymmetric reduction of imines.

Thiourea-based Catalysts: While the prompt mentions Jacobsen's thiourea (B124793) catalysts, the broader class of chiral thiourea catalysts is known to activate electrophiles and direct nucleophilic attack in a stereoselective manner, often through hydrogen bonding interactions. mdpi.com They are frequently used in Mannich-type reactions, which produce β-amino ketones, precursors to γ-amino alcohols. mdpi.com

The general principle involves the formation of diastereomeric transition states between the substrate and the chiral catalyst, one of which is energetically favored, leading to the preferential formation of one enantiomer.

Dynamic Kinetic Resolution Techniques for Stereoisomer Enrichment

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic starting material entirely into a single, desired enantiomer, potentially achieving a 100% theoretical yield. princeton.edu This process combines three key elements:

A chiral catalyst that selectively reacts with one enantiomer of the racemate faster than the other (kinetic resolution). princeton.edu

A method for racemizing the slower-reacting enantiomer in situ. princeton.edumit.edu

Reaction conditions that ensure the rate of racemization is faster than or comparable to the rate of the stereoselective reaction. princeton.edu

For the synthesis of (2S)-3,3-Dimethyl-2-(methylamino)butan-1-ol, one could envision a DKR of a racemic precursor. For example, a racemic amino alcohol could be subjected to an enzymatic acylation where the enzyme selectively acylates the (S)-enantiomer. Simultaneously, a racemization catalyst (e.g., a ruthenium complex) would continuously convert the unreacted (R)-enantiomer back into the racemic mixture, allowing it to be consumed over time. princeton.edursc.org This technique has been successfully applied to the synthesis of other chiral amines and alcohols, demonstrating its potential for producing highly enantiomerically enriched products. researchgate.net

Novel Synthetic Routes and Protecting Group Strategies

The construction of the this compound backbone can be approached through several synthetic pathways. One plausible and efficient method involves the reductive amination of a suitable ketone precursor, followed by the reduction of a carbonyl group to the desired alcohol. A key starting material for such a synthesis is 3,3-dimethyl-2-butanone, also known as pinacolone. nih.gov

A potential synthetic route commences with the reaction of 3,3-dimethyl-2-butanone with methylamine. This reaction, typically conducted under elevated temperatures and in the presence of a reducing agent, would form the N-methylamino group. Subsequent reduction of the ketone functionality would yield the target amino alcohol.

Another strategy involves the use of chiral auxiliaries or asymmetric catalysis to introduce the desired stereochemistry at the two chiral centers of the molecule. For instance, the synthesis could start from a chiral precursor like (S)-tert-leucinol.

Protecting group strategies are crucial in multi-step syntheses to ensure the chemoselectivity of reactions. In the synthesis of this compound, the hydroxyl and the secondary amino groups may require protection.

For the hydroxyl group, common protecting groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are generally stable under a variety of reaction conditions and can be selectively removed. For the secondary amine, carbamates like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) are frequently employed. These groups can be introduced and removed under specific and mild conditions, preventing unwanted side reactions of the amine functionality.

A hypothetical synthetic sequence employing protecting groups could involve:

Protection of the hydroxyl group of a precursor like 3,3-dimethyl-1,2-butanediol.

Oxidation of the remaining hydroxyl group to a ketone.

Reductive amination with methylamine.

Deprotection of the hydroxyl group.

| Protecting Group | Functional Group Protected | Common Reagents for Protection | Common Reagents for Deprotection |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| tert-Butoxycarbonyl (Boc) | Amine | Boc-anhydride (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Benzyl (B1604629) (Bn) | Alcohol, Amine | Benzyl bromide (BnBr), NaH | H₂, Pd/C |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

One promising green approach is the use of biocatalysis. Enzymes, such as transaminases, can be employed for the stereoselective amination of a ketone precursor. This method often proceeds under mild reaction conditions (neutral pH and ambient temperature) in aqueous media, significantly reducing the need for harsh reagents and organic solvents. While a specific transaminase for the synthesis of this compound has not been reported, the successful enzymatic synthesis of structurally similar compounds like (R)-3-aminobutan-1-ol suggests the feasibility of this approach.

The use of catalytic hydrogenation for reduction steps is another green alternative to stoichiometric metal hydride reagents. Catalysts like palladium on carbon (Pd/C) or Raney nickel are highly efficient and can often be recovered and reused. For example, the reduction of an azido precursor, such as 1-azido-3,3-dimethyl-butan-2-ol, to the corresponding amine can be achieved with high yield using catalytic hydrogenation. chemicalbook.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of enzymatic catalysts (e.g., transaminases) or metal catalysts (e.g., Pd/C). | Higher selectivity, milder reaction conditions, reduced waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Less waste, more efficient use of resources. |

| Safer Solvents and Auxiliaries | Use of water or other environmentally benign solvents in place of hazardous organic solvents. | Reduced environmental impact and improved worker safety. |

| Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on fossil fuels. |

Scale-Up Considerations and Process Intensification Studies in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key aspect of modern chemical manufacturing. aiche.org

For the synthesis of amino alcohols, the use of continuous flow reactors, such as microreactors or tubular reactors, offers significant advantages over traditional batch processes. google.com Continuous flow systems allow for better control over reaction parameters like temperature and pressure, leading to improved yields and selectivity. The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, which is particularly important for highly exothermic or endothermic reactions.

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantages of Continuous Flow |

| Heat Transfer | Limited by surface area | Excellent | Better temperature control, improved safety for exothermic reactions. |

| Mass Transfer | Can be slow | Rapid | Faster reaction rates, higher throughput. |

| Scalability | Often requires redesign | Numbering-up (parallel reactors) | Easier and more predictable scale-up. |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes at any given time | Inherently safer. |

The purification of the final product is another critical step in the scale-up process. Techniques such as continuous crystallization or distillation would be preferred over batch chromatography to improve efficiency and reduce solvent consumption. The development of a robust and scalable purification method is essential for obtaining this compound with the high purity required for its potential applications.

Elucidation of the Molecular Structure and Conformation of 3,3 Dimethyl 2 Methylamino Butan 1 Ol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are essential for the unambiguous determination of the molecular structure of 3,3-Dimethyl-2-(methylamino)butan-1-ol, providing detailed information on its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. However, a comprehensive search of scientific literature and chemical databases did not yield publicly available experimental ¹H NMR or ¹³C NMR data for this compound. Such data would be invaluable for assigning the specific chemical shifts and coupling constants of the protons and carbon atoms, which would confirm the compound's constitution and provide insights into its solution-state conformation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | Data not available | IR, Raman |

| N-H stretch | Data not available | IR, Raman |

| C-H stretch | Data not available | IR, Raman |

| C-O stretch | Data not available | IR, Raman |

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. While experimental mass spectra for this compound are not published, predicted data are available. The predicted monoisotopic mass is 131.13101 Da. shachemlin.com The fragmentation pattern would be expected to arise from characteristic cleavages, such as alpha-cleavage adjacent to the oxygen and nitrogen atoms, and loss of small neutral molecules.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 132.13829 |

| [M+Na]⁺ | 154.12023 |

| [M-H]⁻ | 130.12373 |

| [M+NH₄]⁺ | 149.16483 |

| [M+K]⁺ | 170.09417 |

| [M+H-H₂O]⁺ | 114.12827 |

Data sourced from PubChem. shachemlin.com

Advanced X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. A search of crystallographic databases reveals that no crystal structure has been deposited for this compound. Therefore, precise experimental data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding, are currently unavailable.

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses a chiral center at the C2 position, and therefore can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules. There are no published studies utilizing these techniques for the enantiomers of this compound. Such an analysis would be necessary to assign the (R) or (S) configuration to a specific enantiomer.

Computational and Theoretical Investigations of 3,3 Dimethyl 2 Methylamino Butan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), are fundamental to understanding the electronic properties of a molecule. For 3,3-Dimethyl-2-(methylamino)butan-1-ol, these calculations would elucidate the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, these calculations would yield a detailed map of the electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the lone pairs on the oxygen and nitrogen atoms would be identified as primary sites for electrophilic attack or protonation.

Illustrative Data Table: Calculated Electronic Properties (Note: The following values are hypothetical and for illustrative purposes to show what a typical output from a quantum chemical calculation would look like.)

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -0.24 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | +0.08 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 0.32 eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | ||

| O (in -OH) | -0.65 e | Indicates a partial negative charge on the oxygen atom, making it a potential hydrogen bond acceptor. |

Conformational Analysis and Intramolecular Interactions

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to quantify the energy differences between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

A key feature of interest in this molecule would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the methylamino (-NHCH₃) group. A hydrogen bond would form when the hydroxyl hydrogen comes into close proximity with the lone pair of the nitrogen atom, or less commonly, the amino hydrogen with the oxygen atom. Such an interaction would significantly stabilize a particular conformation, locking the molecular geometry into a folded structure. The presence and strength of these intramolecular hydrogen bonds would be confirmed by analyzing the geometric parameters (e.g., H---N distance, O-H---N angle) and vibrational frequencies of the involved functional groups.

Illustrative Data Table: Relative Energies of Stable Conformers (Note: These values are hypothetical examples.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-N) | Intramolecular H-Bond (O-H···N) Distance (Å) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -65.2° | 2.1 Å |

| 2 | 1.5 | 60.1° | No H-bond |

| 3 | 2.8 | 178.5° | No H-bond |

Reaction Pathway Modeling and Transition State Theory

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By applying Transition State Theory, researchers can map the potential energy surface for a given transformation, such as its synthesis or decomposition.

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For example, modeling the N-methylation or O-acylation of this amino alcohol would involve calculating the energy profiles for different mechanistic pathways (e.g., SN2), helping to predict which reaction is more likely to occur and under what conditions.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum mechanics is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. An MD simulation of this compound in a solvent (e.g., water) would reveal how it interacts with its environment.

These simulations could provide insights into solvation effects, showing how solvent molecules arrange themselves around the solute. Crucially, MD can be used to study intermolecular hydrogen bonding between different molecules of this compound or between the molecule and the solvent. The radial distribution function, for instance, could be calculated to determine the probability of finding a solvent molecule at a certain distance from the hydroxyl or amino groups, quantifying the strength of intermolecular interactions that are critical for understanding its physical properties like solubility and boiling point.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive models, often leveraging machine learning or quantitative structure-activity relationship (QSAR) approaches, can be developed based on computational data. For this compound, descriptors calculated from its electronic structure (like HOMO/LUMO energies and atomic charges) could be used to predict its reactivity in various chemical environments.

For instance, these models could predict the regioselectivity of a reaction. Given the two nucleophilic sites (N and O), a key question is which one will react preferentially with an electrophile. By correlating calculated properties with known experimental outcomes for a series of related amino alcohols, a model could be built to predict whether N-alkylation or O-alkylation is the favored pathway for this compound under specific conditions, thus guiding synthetic efforts.

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethyl 2 Methylamino Butan 1 Ol

Oxidation Reactions of the Hydroxyl and Methylamino Functionalities

The oxidation of 3,3-Dimethyl-2-(methylamino)butan-1-ol can selectively target either the primary hydroxyl group or the secondary methylamino group, depending on the choice of oxidizing agent and reaction conditions.

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. Due to the presence of the amine, which can be sensitive to oxidation and can also act as a base, chemoselective oxidation methods are often preferred. For instance, copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) catalyzed aerobic oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes in the presence of amines. nih.gov This system operates at room temperature using air as the oxidant and has been shown to tolerate a wide range of functional groups, including protected amines. nih.gov The use of a weak base like N-methylimidazole (NMI) in such systems can prevent side reactions like epimerization, which might be a concern if stronger bases were used. nih.gov

Conversely, the secondary amine can be oxidized. While direct oxidation of simple secondary amines can lead to a mixture of products, specific reagents can target this functionality. For instance, some metal-catalyzed oxidations can convert amines to imines. nih.gov In the context of related N-heteroaromatic systems, aminomethyl groups have been shown to be oxidatively dehydrogenated to their respective aldehydes under acidic or basic conditions in the presence of atmospheric oxygen, proceeding through an enamine intermediate. nih.gov While not a direct analogue, this suggests that under certain conditions, the methylamino group could be targeted for oxidation.

A summary of potential oxidation products is presented in the table below.

| Starting Material | Oxidizing Agent/Conditions | Major Product |

| This compound | Mild (e.g., Cu/TEMPO, air) | 3,3-Dimethyl-2-(methylamino)butanal |

| This compound | Strong (e.g., KMnO₄) | 3,3-Dimethyl-2-(methylamino)butanoic acid |

| This compound | Amine-specific oxidants | 3,3-Dimethyl-N-methyl-1-hydroxybutan-2-imine |

Reduction Pathways and Corresponding Products

The functional groups in this compound, a primary alcohol and a secondary amine, are generally in a reduced state. Therefore, reduction reactions are not a common transformation for this molecule itself. However, it's important to consider its formation via the reduction of precursor molecules. For example, the corresponding amino acid, 3,3-dimethyl-2-(methylamino)butanoic acid, or its ester derivative, could be reduced to form this compound.

The reduction of α-amino acids to 1,2-amino alcohols is a well-established transformation. benthamopen.comstackexchange.comresearchgate.net Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄). stackexchange.com However, due to its reactivity, methods using sodium borohydride (B1222165) in conjunction with an activating agent for the carboxylic acid, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or the formation of a mixed anhydride (B1165640), have been developed as milder and more convenient alternatives. benthamopen.comresearchgate.net These methods have been shown to be effective for a variety of N-protected and unprotected amino acids, proceeding with retention of optical purity. benthamopen.comresearchgate.net

The table below outlines the formation of this compound from a more oxidized precursor.

| Precursor | Reducing Agent/Conditions | Product |

| 3,3-Dimethyl-2-(methylamino)butanoic acid | 1. CDI, THF; 2. NaBH₄, H₂O | This compound |

| Methyl 3,3-dimethyl-2-(methylamino)butanoate | LiAlH₄, THF | This compound |

Nucleophilic and Electrophilic Substitution Reactions at Key Functional Groups

Both the hydroxyl and methylamino groups can participate in substitution reactions. The hydroxyl group, after protonation or conversion to a better leaving group (like a tosylate or mesylate), can be displaced by a nucleophile. For instance, reaction with strong hydrohalic acids like HBr would likely proceed via an Sₙ1 mechanism due to the formation of a secondary carbocation. However, a 1,2-hydride or methyl shift (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation is a likely competing pathway, which is observed in the reaction of the structurally similar 3,3-dimethyl-2-butanol. chegg.comma.edu

The nitrogen of the methylamino group is nucleophilic and can react with electrophiles. For example, it can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form tertiary amines or amides, respectively. The steric hindrance from the adjacent tert-butyl group may slow the rate of these reactions compared to less hindered secondary amines.

| Functional Group | Reagent | Reaction Type | Potential Product |

| Hydroxyl | HBr, heat | Nucleophilic Substitution (with rearrangement) | 2-Bromo-2,3-dimethylbutane |

| Hydroxyl | 1. TsCl, pyridine; 2. NaCN | Nucleophilic Substitution (Sₙ2) | 3,3-Dimethyl-2-(methylamino)butanenitrile |

| Methylamino | CH₃I | Nucleophilic Substitution (Alkylation) | 3,3-Dimethyl-2-(dimethylamino)butan-1-ol |

| Methylamino | Acetyl chloride | Nucleophilic Substitution (Acylation) | N-(1-hydroxy-3,3-dimethylbutan-2-yl)-N-methylacetamide |

Metal-Catalyzed Reactions Involving this compound as a Ligand or Substrate

Amino alcohols are excellent ligands for a variety of metal ions, coordinating through both the nitrogen and oxygen atoms to form stable chelate rings. The OH group can also be deprotonated to act as a bridging ligand, leading to polynuclear complexes. researchgate.net Chiral amino alcohols have been used to synthesize novel complexes with metals such as Zn(II), Cu(II), Co(II), and Ni(II). alfa-chemistry.comrsc.org These complexes have applications in catalysis. alfa-chemistry.com For example, chiral copper(II) complexes of amino alcohols supported on mesoporous silica (B1680970) have been used as effective and recyclable catalysts for asymmetric nitroaldol (Henry) reactions, producing products with high enantioselectivity. nih.gov

Given its structure, this compound would be expected to form stable complexes with various transition metals. The chirality at the C2 position makes it a candidate for use as a chiral ligand in asymmetric catalysis, similar to other amino alcohols.

| Metal Ion | Ligand | Application |

| Cu(II) | Chiral amino alcohols | Asymmetric nitroaldol reaction nih.gov |

| Zn(II), Co(II), Ni(II) | Chiral amino alcohols | Synthesis of coordination complexes alfa-chemistry.comrsc.org |

Investigation of Mechanistic Pathways for Novel Transformations of this compound

The unique structural features of this compound open up possibilities for novel transformations with interesting mechanistic pathways. One such potential reaction is an acid-catalyzed rearrangement analogous to the pinacol (B44631) rearrangement. The pinacol rearrangement involves the 1,2-migration of a group in a protonated 1,2-diol to a carbocationic center. yale.eduvaia.com While not a diol, acid-catalyzed dehydration of the alcohol could lead to a secondary carbocation, which could then undergo a 1,2-methyl shift from the adjacent tert-butyl group to form a more stable tertiary carbocation, ultimately leading to an alkene or a rearranged alcohol after trapping with water.

Mechanistic studies of related reactions, such as the palladium-catalyzed allylic C-H amination, suggest the involvement of a π-allyl palladium intermediate and deprotonation of the nitrogen nucleophile by a counterion. nih.gov In oxidation reactions facilitated by dearomative tautomerization, the mechanism is proposed to involve the migration of a methylene (B1212753) hydrogen to a nitrogen atom in a heteroaromatic ring, forming an unstable enamine intermediate that is then oxidized. nih.gov These established mechanisms for related systems can serve as a foundation for designing and understanding new reactions involving this compound.

Advanced Analytical Methodologies for 3,3 Dimethyl 2 Methylamino Butan 1 Ol in Research Contexts

Development of Robust Analytical Protocols for Research-Grade 3,3-Dimethyl-2-(methylamino)butan-1-ol

The development of a comprehensive analytical protocol for research-grade this compound involves a multi-technique approach to provide a full profile of the compound's identity and purity. Given the structural features of the molecule—a secondary amine, a primary alcohol, and a chiral center—a combination of chromatographic and spectroscopic methods is typically employed.

A cornerstone of quality control for research-grade chemicals is the determination of purity. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. A typical method would be developed using a chiral stationary phase to resolve the enantiomers of this compound, which is crucial for stereospecific research. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol such as isopropanol, often with a small amount of an amine modifier to improve peak shape. Detection could be achieved using a UV detector, if the molecule possesses a suitable chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. The resulting derivative can then be readily analyzed on a standard non-polar or medium-polarity capillary column.

Structural confirmation is unequivocally established using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the complete structural assignment. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which in turn confirms its elemental composition.

The following tables outline hypothetical yet representative data that would be sought during the development of such analytical protocols.

Table 1: Illustrative HPLC-UV Method Parameters for Chiral Purity Analysis

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

Table 2: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Table 3: Anticipated NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.60 | dd | J = 11.0, 4.0 Hz | -CH₂OH (Ha) |

| ¹H | ~3.45 | dd | J = 11.0, 7.0 Hz | -CH₂OH (Hb) |

| ¹H | ~2.80 | m | -CH(N)- | |

| ¹H | ~2.45 | s | -NHCH₃ | |

| ¹H | ~1.00 | s | -C(CH₃)₃ | |

| ¹³C | ~68.0 | -CH₂OH | ||

| ¹³C | ~65.0 | -CH(N)- | ||

| ¹³C | ~35.0 | -C(CH₃)₃ | ||

| ¹³C | ~34.0 | -NHCH₃ | ||

| ¹³C | ~26.0 | -C(CH₃)₃ |

The meticulous development and documentation of these analytical protocols are indispensable for ensuring the integrity of research in which this compound is utilized. This foundational work enables researchers to proceed with confidence in the identity and quality of their starting materials.

Synthesis and Characterization of Derivatives and Structural Analogues of 3,3 Dimethyl 2 Methylamino Butan 1 Ol

Alkylation and Acylation of the Amine and Hydroxyl Groups

The presence of both a secondary amine and a primary hydroxyl group in 3,3-dimethyl-2-(methylamino)butan-1-ol allows for selective or exhaustive alkylation and acylation reactions. The relative nucleophilicity of the nitrogen and oxygen atoms can be modulated by reaction conditions to achieve chemoselectivity.

Alkylation:

The alkylation of the amino and hydroxyl groups can lead to a variety of N- and O-substituted derivatives. Selective N-alkylation can be achieved under conditions that favor the reaction at the more nucleophilic nitrogen atom. Conversely, O-alkylation of the hydroxyl group can be performed, often requiring the use of a base to generate the corresponding alkoxide. A process for the regioselective O-alkylation of cyclic amino alcohols has been described, which involves the formation of amino alkoxide salts using alkoxides, followed by reaction with alkyl halides. google.com This method could potentially be adapted for this compound.

Hydrogen-borrowing catalysis offers an alternative route for the alkylation of 1,2-amino alcohols, using other alcohols as alkylating agents. nih.gov This method is advantageous as it avoids the use of toxic alkyl halides. nih.gov For instance, iridium catalysts have been employed in the C-C bond-forming hydrogen-borrowing alkylation of enantiopure 1,2-amino alcohols derived from amino acids. nih.gov

Acylation:

The selective acylation of the amine versus the hydroxyl group is a common challenge in the chemistry of amino alcohols. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions. chem-station.com A method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride (B1165640) from an organic acid and an alkyl sulfonyl chloride, which then reacts with the amino alcohol. google.comgoogleapis.com

Conversely, O-acylation can be favored under acidic conditions, where the amino group is protonated and thus deactivated towards acylation. nih.gov For example, the use of acyl halides or carboxylic anhydrides in strongly acidic media like trifluoroacetic acid can lead to chemoselective O-acylation of hydroxyamino acids and related amino alcohols. nih.gov

Table 1: Alkylation and Acylation Reactions of Amino Alcohols

| Reaction Type | Reagents and Conditions | Selectivity | Product Type |

|---|---|---|---|

| O-Alkylation | 1. Alkoxide (e.g., NaOR) 2. Alkyl halide (R'-X) | O-selective | O-alkylated amino alcohol |

| N-Alkylation (Hydrogen Borrowing) | R'-OH, Iridium catalyst | N-selective | N-alkylated amino alcohol |

| N-Acylation | Acyl chloride (R'COCl) or Anhydride ((R'CO)₂O), Base | N-selective | N-acyl amino alcohol |

Formation of Cyclic Derivatives and Heterocyclic Scaffolds

The 1,2-amino alcohol motif in this compound is a versatile precursor for the synthesis of various heterocyclic systems, most notably oxazolidines.

The reaction of 1,2-amino alcohols with aldehydes or ketones is a well-established method for the synthesis of oxazolidines. diva-portal.orgresearchgate.net In the case of this compound, condensation with an aldehyde would yield a 3,4-disubstituted oxazolidine. The stereochemistry of the starting amino alcohol will influence the stereochemistry of the resulting oxazolidine. The formation of these cyclic derivatives is often reversible and can be used as a protecting group strategy for the amino alcohol functionality.

Furthermore, the synthesis of spiro-oxazolidine (B91167) ring systems can be achieved through the ring closure of secondary amine analogues with formaldehyde. nih.gov More complex heterocyclic scaffolds can also be accessed. For example, methods have been developed for the ring expansion of 1,2-amino alcohols to access various N-heterocycles. princeton.edu Additionally, the synthesis of bicyclic oxazolidines has been reported from the condensation of amino alcohols with dialdehydes, although the product structure can be dependent on the nature of the dialdehyde. researchgate.net

Table 2: Synthesis of Cyclic Derivatives from 1,2-Amino Alcohols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 1,2-Amino Alcohol | Aldehyde/Ketone | Mild acid or base | Oxazolidine |

| Secondary 1,2-Amino Alcohol | Formaldehyde | - | Spiro-oxazolidine |

Systematic Structural Modifications and Their Impact on Chemical Properties and Reactivity

Systematic structural modifications of this compound, such as altering the substitution on the nitrogen or oxygen, or modifying the carbon backbone, can have a significant impact on its chemical properties and reactivity.

The sterically demanding tert-butyl group is a key structural feature that influences the reactivity of the adjacent functional groups. This bulky group can hinder the approach of reagents to the chiral center, potentially influencing the stereochemical outcome of reactions. The tert-butyl group is generally considered non-functional, however, recent advances have shown that even these robust C-H bonds can be functionalized under specific catalytic conditions. chemrxiv.org

Modification of the N-methyl group to other alkyl or protecting groups can influence the nucleophilicity and basicity of the amine. For instance, the use of a bulky N-protecting group like the trityl group can be crucial in preventing racemization at the amine stereocenter during certain reactions. nih.gov The nature of the N-substituent can also affect the configurational stability of organolithium species derived from related amino compounds. acs.org

The reactivity of the hydroxyl group can also be modulated. For example, conversion to a better leaving group, such as a tosylate or mesylate, would facilitate nucleophilic substitution reactions at the C1 position.

Comparative Reactivity and Stereochemical Studies with Related Amino Alcohols

The reactivity and stereochemical outcomes of reactions involving this compound can be benchmarked against other vicinal amino alcohols to understand the influence of its specific structural features.

The stereoselective synthesis of amino alcohols is a major area of research, with numerous methods developed to control the relative and absolute stereochemistry of the vicinal amino and hydroxyl groups. diva-portal.orgnih.govnih.govrsc.org These methods often rely on substrate control, auxiliary control, or reagent control to achieve high diastereoselectivity and enantioselectivity. diva-portal.org The presence of the bulky tert-butyl group in this compound would be expected to exert a significant steric influence on diastereoselective reactions.

The determination of the absolute and relative configuration of amino alcohols is crucial and can be achieved using various techniques, including NMR spectroscopy. Derivatization with chiral reagents, such as Mosher's acid or other chiral solvating agents, can lead to the formation of diastereomeric species that are distinguishable by NMR, allowing for the determination of enantiomeric excess and absolute configuration. researchgate.netfrontiersin.orgnih.govnih.gov A general NMR protocol for determining the absolute configuration of 1,2-amino alcohols by analyzing their bis-MPA (methoxyphenylacetic acid) derivatives has been described. researchgate.net

Table 3: Comparison of Chiral Amino Alcohol Features

| Feature | This compound | Other Vicinal Amino Alcohols (e.g., Phenylalaninol) |

|---|---|---|

| Steric Hindrance at C3 | High (due to tert-butyl group) | Variable (e.g., benzyl (B1604629) group in phenylalaninol) |

| N-Substitution | Secondary amine (N-methyl) | Can be primary or secondary |

| Stereochemical Control | Influenced by tert-butyl group | Dependent on substituents and synthetic method |

| Analytical Methods | Amenable to standard chiral analysis (NMR, HPLC) | Amenable to standard chiral analysis (NMR, HPLC) |

Design and Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Probes

Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms. nih.govresearchgate.net Deuterium (B1214612) labeling, in particular, can be used to track the fate of specific hydrogen atoms and to determine kinetic isotope effects.

The synthesis of deuterated this compound can be approached in several ways. One strategy involves the use of deuterated starting materials in the synthetic sequence. Another approach is the direct deuteration of the final molecule.

Recent advances in catalysis have provided efficient methods for the selective deuteration of alcohols using D₂O as the deuterium source. nih.govrsc.orgrsc.orgacs.org For example, iridium-catalyzed hydrogen isotope exchange has been shown to selectively deuterate the α-position of primary and secondary alcohols. nih.govrsc.org This method could potentially be applied to this compound to introduce deuterium at the C1 and/or C2 positions. A ruthenium pincer catalyst has also been shown to be effective for the deuteration of α and β C-H bonds of alcohols. acs.org

Alternatively, the reduction of a corresponding ketone precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is a classic method for introducing deuterium at the carbinol carbon. google.com

Table 4: Methods for Deuterium Labeling of Alcohols

| Method | Reagents/Catalyst | Position of Deuteration |

|---|---|---|

| Catalytic H/D Exchange | Ir or Ru catalyst, D₂O | α and/or β to the hydroxyl group |

| Reduction of Ketone | NaBD₄ | at the carbinol carbon |

Exploration of 3,3 Dimethyl 2 Methylamino Butan 1 Ol As a Versatile Chemical Building Block

Application in Multi-Step Organic Synthesis for Complex Molecules

3,3-Dimethyl-2-(methylamino)butan-1-ol possesses a unique structural framework characterized by a sterically hindered neopentyl group adjacent to a chiral center, which in turn bears both a hydroxyl and a secondary amino functionality. This combination of features makes it a promising starting material or intermediate in multi-step synthetic sequences aimed at producing complex target molecules. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, while the secondary amine provides a site for N-alkylation, acylation, or participation in coupling reactions.

The strategic placement of the methylamino and hydroxyl groups allows for their differential protection and subsequent elaboration, enabling the stepwise construction of intricate molecular architectures. For instance, the hydroxyl group could be protected, followed by modification of the amino group, and then deprotection and further reaction at the hydroxyl site, or vice versa. This controlled, stepwise approach is fundamental to the logic of multi-step synthesis. libretexts.org

Below is a table illustrating potential transformations in a multi-step synthesis starting from this compound:

| Starting Material | Reagent(s) | Potential Intermediate | Subsequent Transformation Possibilities |

| This compound | 1. TBDMSCl, Imidazole2. Boc₂O, Et₃N | O-silylated, N-Boc protected derivative | Grignard reaction, oxidation, peptide coupling |

| This compound | PCC or Swern Oxidation | 3,3-Dimethyl-2-(methylamino)butanal | Wittig reaction, aldol (B89426) condensation, reductive amination |

| This compound | 1. Acetic Anhydride2. Jones Oxidation | N-acetyl-3,3-dimethyl-2-aminobutanoic acid | Esterification, amide bond formation |

This table represents hypothetical transformations based on the known reactivity of amino alcohol functional groups.

The presence of the bulky tert-butyl group can impart specific conformational rigidity to intermediates, which can be exploited to control the stereochemical outcome of subsequent reactions. This makes the compound a potentially valuable building block for the total synthesis of natural products and pharmaceutically active compounds where precise stereocontrol is paramount.

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The enantiomerically pure form of this compound is a prime candidate for use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can ideally be recovered. The stereogenic center in this compound, bearing both a hydroxyl and a methylamino group, can be used to form covalent bonds with a prochiral substrate, effectively creating a diastereomeric intermediate. The steric bulk of the tert-butyl group can then shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered face, thus inducing asymmetry.

Furthermore, the amino and alcohol functionalities can be readily modified to synthesize a variety of chiral ligands. For example, reaction with phosphorus halides or other electrophiles can lead to the formation of bidentate P,N or N,O ligands. These ligands can then be complexed with transition metals (e.g., rhodium, iridium, copper, palladium) to form chiral catalysts for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.gov

The following table outlines potential chiral ligands that could be synthesized from this compound and their potential applications in asymmetric catalysis:

| Ligand Type | Synthesis from this compound | Potential Metal Complex | Application in Asymmetric Catalysis |

| N,O-Ligand | Direct complexation with a metal precursor | Copper(II) | Asymmetric Henry reactions, Friedel-Crafts alkylations |

| P,N-Ligand (Phosphine-amine) | Reaction of the amino group with a phosphine-containing electrophile | Rhodium(I), Iridium(I) | Asymmetric hydrogenation of olefins |

| Oxazoline-based Ligand | Cyclization of an N-acylated derivative | Palladium(II) | Asymmetric allylic alkylation |

This table is illustrative of the potential applications based on the known utility of similar chiral amino alcohol-derived ligands.

The efficacy of such ligands often depends on the conformational rigidity and the electronic properties of the coordinating atoms, both of which are influenced by the substituents on the chiral backbone. The 3,3-dimethylbutyl moiety is expected to create a well-defined and sterically demanding chiral pocket around the metal center.

Role in the Synthesis of Scaffolds for Chemical Libraries

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for the screening of new bioactive compounds. The synthesis of these libraries often relies on the use of a central scaffold that can be readily functionalized at multiple points to generate a wide array of analogues. This compound is an attractive candidate for such a scaffold due to its two distinct points of functionality—the hydroxyl and methylamino groups.

Starting from this core structure, a variety of substituents can be introduced through robust and high-throughput reaction conditions. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the hydroxyl group can be etherified or esterified with another set of building blocks. This approach, known as diversity-oriented synthesis, allows for the rapid generation of a library of compounds with significant structural variation around a common core.

The general strategy for using this compound as a scaffold is depicted in the following scheme:

Where R¹-X and R²-Y represent diverse sets of reagents that react with the amino and hydroxyl groups, respectively.

The resulting library of compounds can then be screened for biological activity, and any "hits" can be further optimized by synthesizing more focused libraries based on the initial scaffold.

Emerging Applications in Material Science Precursor Synthesis

While the primary applications of chiral amino alcohols are in organic synthesis and medicinal chemistry, their unique structural and functional properties are also finding utility in material science. The ability of the amino and hydroxyl groups to coordinate with metal ions or to act as hydrogen bond donors and acceptors makes them interesting precursors for the synthesis of novel materials.

For instance, this compound could be used as a ligand to create metal-organic frameworks (MOFs). The specific stereochemistry and steric bulk of the ligand could influence the topology and pore environment of the resulting MOF, potentially leading to materials with unique properties for gas storage, separation, or catalysis.

Another potential application is in the formation of self-assembling monolayers on surfaces. The hydroxyl group can anchor the molecule to a substrate, while the chiral, functionalized tail can be used to create a specific surface environment. Such surfaces could have applications in chiral separations, enantioselective sensors, or as templates for crystal growth.

The development of new materials often relies on the availability of well-defined molecular precursors. As the demand for functional materials with tailored properties grows, the exploration of compounds like this compound in this field is expected to increase.

Future Prospects and Emerging Research Directions for 3,3 Dimethyl 2 Methylamino Butan 1 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex chiral molecules like 3,3-Dimethyl-2-(methylamino)butan-1-ol is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. For the synthesis of amino alcohols, flow chemistry can facilitate multi-step sequences in a continuous fashion, minimizing manual handling and purification steps. nih.gov

Automated synthesis platforms, which utilize robotics and data-driven algorithms, can accelerate the discovery and optimization of synthetic routes. nih.gov These platforms enable high-throughput screening of reaction conditions, catalysts, and starting materials. nih.govyoutube.com By applying this technology to this compound, researchers could rapidly explore a vast chemical space to identify optimal production methods. The combination of automated platforms with pre-filled reagent cartridges for common reactions like amide formation, Boc protection/deprotection, and reductive amination could streamline the synthesis of a library of analogues. sigmaaldrich.com

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound Production

| Feature | Benefit in Synthesis of this compound |

| Precise Control | Improved stereoselectivity and yield due to fine-tuning of reaction conditions. |

| Enhanced Safety | Handling of hazardous reagents and intermediates in a closed, controlled system. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| High-Throughput Screening | Rapid optimization of reaction parameters and discovery of novel synthetic routes. |

| Reproducibility | Consistent product quality through automated and standardized procedures. |

Advanced Spectroscopic Probes and Imaging Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. For the synthesis of this compound, advanced spectroscopic probes and imaging techniques offer powerful tools for in-situ analysis. Techniques such as Infrared (IR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and byproducts without the need for sample extraction. spectroscopyonline.com

The development of novel fluorescent probes could offer another layer of monitoring capability. For instance, fluorescent carbon dots functionalized with β-amino alcohol moieties have been used for selective ion sensing. rsc.org A similar approach could be envisioned where a custom-designed probe interacts specifically with this compound or its precursors, providing a fluorescent signal that correlates with its concentration. Furthermore, techniques like time-correlated single photon counting can be used to measure the lifetime of such probes. wikipedia.org High-performance liquid chromatography (HPLC) is also a valuable tool for monitoring the progress of amino alcohol synthesis, allowing for the quantification of conversion and enantiomeric excess. frontiersin.orgnih.gov

Sustainable Synthesis Approaches and Investigations into Degradation Pathways

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on this compound will likely focus on developing greener synthetic routes. One promising avenue is the use of biocatalysis, employing engineered enzymes such as amine dehydrogenases to catalyze the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.govacs.org This approach offers high stereoselectivity under mild reaction conditions. Another sustainable strategy involves the direct N-alkylation of amino acids with alcohols derived from renewable resources, which minimizes the use of hazardous reagents. nih.gov

Understanding the environmental fate of this compound is also a critical area of future research. Investigations into its degradation pathways will be essential to assess its persistence and potential impact on ecosystems. Studies on related N-alkylated amino alcohols have shown that degradation can occur through processes like ozonation, which can lead to the formation of intermediates such as alkylamino alcohols and subsequently to N-dealkylated products. rsc.org The metabolic N-dealkylation of amines is a known pathway in biological systems and could be a relevant degradation route for this compound as well. mdpi.comnih.gov

Design and Synthesis of Next-Generation Analogues with Tailored Chemical Functionality

The core structure of this compound provides a versatile scaffold for the design and synthesis of next-generation analogues with tailored chemical functionalities. By modifying the alkyl backbone, the amine substituent, or the alcohol group, researchers can create a diverse library of compounds with specific properties. For example, the synthesis of l-amino alcohol derivatives has led to the discovery of potent broad-spectrum antifungal agents. nih.gov

Future research could explore the introduction of various functional groups to create analogues for applications in medicinal chemistry, such as fragment-based lead discovery, or as chiral ligands in asymmetric catalysis. nih.gov The development of synthetic routes to conformationally constrained analogues, for instance by incorporating the amino alcohol motif into a small ring like azetidine, could lead to increased potency and selectivity in biological systems. mdpi.com The synthesis of such analogues would benefit from modern synthetic methods that allow for the efficient construction of chiral amino alcohol frameworks from readily available starting materials. westlake.edu.cnnih.gov

Table 2: Potential Applications of Tailored Analogues of this compound

| Analogue Type | Potential Application | Rationale |

| Fluorinated Analogues | Pharmaceutical agents | Enhanced metabolic stability and binding affinity. |

| Heterocyclic Analogues | Chiral ligands | Coordination with metal catalysts for asymmetric synthesis. |

| Polymer-Conjugated Analogues | Advanced materials | Development of functional polymers with specific properties. |

| Conformationally Restricted Analogues | Bioactive molecules | Increased receptor selectivity and potency. |

Interdisciplinary Research with Computational Chemistry and Advanced Materials Science

The synergy between experimental synthesis and computational chemistry offers a powerful approach to accelerate the discovery and development of new molecules. Computational studies, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the stability of intermediates, and guide the design of more efficient synthetic pathways for amino alcohols. rsc.orgnih.gov Molecular dynamics simulations can provide insights into the interactions of this compound analogues with biological targets, aiding in the rational design of new therapeutic agents. nih.gov

In the realm of advanced materials science, amino alcohols are being explored as functional building blocks. For example, β-amino alcohol functionalized carbon dots have been developed for use in selective sensing applications. rsc.org Future research could investigate the incorporation of this compound or its derivatives into polymers or onto surfaces to create materials with novel optical, electronic, or catalytic properties. The chiral nature of the molecule makes it a particularly interesting candidate for the development of chiral materials for applications in enantioselective separations and catalysis.

Q & A

Basic: What are the key synthetic routes for 3,3-Dimethyl-2-(methylamino)butan-1-ol, and how are intermediates purified?

Methodological Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, a closely related ester, is synthesized by reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with methylating agents (e.g., methyl iodide) in tetrahydrofuran (THF) under nitrogen, followed by purification via C18 reverse-phase column chromatography (acetonitrile/water) . Hydrolysis of the ester group under acidic or basic conditions may yield the alcohol. Key purification steps include:

- Solvent selection : THF or DMF for solubility.

- Chromatography : Silica gel or reverse-phase columns for isolating intermediates.

- Yield optimization : Adjusting reaction time (e.g., 27 hours at 60°C) and stoichiometric ratios (e.g., 2:1 trifluoroethylating agent:amine) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H-NMR : Identifies stereochemistry and hydrogen environments. For example, methyl groups in the 3,3-dimethyl moiety appear as singlets (δ ~1.02 ppm), while the methylamino group shows resonance at δ ~2.54 ppm .

- LCMS/HPLC : Validates purity and molecular weight. Retention times and mass-to-charge ratios (e.g., [M+H]+) are compared against standards .

- Polarimetry : Critical for chiral resolution if the compound has stereocenters (e.g., (2S)-configuration) .

Advanced: How do steric and electronic effects of the 3,3-dimethyl group influence reaction pathways?

Methodological Answer:

The 3,3-dimethyl group introduces steric hindrance, limiting nucleophilic attack at the adjacent carbon. For example:

- Reactivity in substitution reactions : Bulky groups slow SN2 mechanisms, favoring SN1 or elimination pathways.

- Electronic effects : Electron-donating methyl groups stabilize carbocation intermediates, influencing regioselectivity in acid-catalyzed reactions .

- Case study : In the synthesis of methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate, steric effects necessitate prolonged reaction times (27 hours) to achieve full conversion .

Advanced: How can researchers resolve contradictions in reported yields for this compound?

Methodological Answer:

Discrepancies in yields often arise from:

- Catalyst choice : Use of DIPEA (diisopropylethylamine) vs. weaker bases affects reaction efficiency. For example, DIPEA enhances nucleophilicity in amination reactions .

- Purification methods : Reverse-phase chromatography (acetonitrile/water) vs. silica gel (hexane/ethyl acetate) impacts recovery rates.

- Temperature control : Exothermic reactions (e.g., methyl iodide addition) require cooling (0°C) to prevent side-product formation .

Resolution strategy : Conduct sensitivity analyses by varying one parameter (e.g., solvent) while holding others constant.

Methodological: How to optimize enantiomeric purity in stereoselective synthesis?

Methodological Answer:

- Chiral auxiliaries : Use (2S)-configured starting materials (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) to control stereochemistry .

- Asymmetric catalysis : Employ palladium-carbon or chiral ligands (e.g., BINAP) during hydrogenation steps .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess .

Advanced: What computational tools predict feasible synthetic routes for derivatives?

Methodological Answer:

- Retrosynthetic analysis : Tools like Pistachio and Reaxys databases propose routes based on reaction templates and literature precedents .

- DFT calculations : Model transition states to predict regioselectivity in substitutions or oxidations.

- Case study : AI-driven platforms (e.g., CAS Synthesis Planner) prioritize routes using criteria like atom economy and step count .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential amine volatility.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (flammable liquid category 4) .

- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute HCl .

Advanced: How does the methylamino group modulate biological activity in related compounds?

Methodological Answer:

- Bioactivity : Tertiary amines (e.g., 1-(dimethylamino)-2-phenylbutan-2-ol) exhibit neuroactive properties by interacting with acetylcholine receptors .

- Structure-activity relationship (SAR) : Methylamino groups enhance lipid solubility, improving blood-brain barrier penetration.

- Comparative analysis : Replace methylamino with hydroxyl or trifluoroethyl groups to assess toxicity and potency shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.